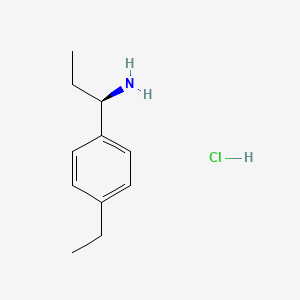

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-ethylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-9-5-7-10(8-6-9)11(12)4-2;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNYCBVXSXZCKP-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)[C@@H](CC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704179 | |

| Record name | (1R)-1-(4-Ethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032156-97-0 | |

| Record name | (1R)-1-(4-Ethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (R)-1-(4-Ethylphenyl)propan-1-amine Hydrochloride

Optimizing Chiral Scaffolds for CNS and GPCR Drug Discovery

Executive Summary

(R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride (CAS 1032156-97-0) is a high-value chiral building block belonging to the 1-aryl-1-propylamine class. Structurally distinct from the canonical phenethylamines (which are typically 2-aminoethyl derivatives), this compound features a primary amine at the benzylic position of a propyl chain, with a para-ethyl substitution on the phenyl ring.

This specific scaffold is critical in medicinal chemistry as a pharmacophore for monoamine transporter modulators and trace amine-associated receptor (TAAR) ligands. The introduction of the para-ethyl group enhances lipophilicity (LogP) and metabolic stability compared to its methyl or unsubstituted analogs, making it a strategic intermediate for optimizing blood-brain barrier (BBB) penetration in CNS-active candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data establishes the baseline identity for quality control (QC) and formulation scientists.

| Property | Specification |

| CAS Number | 1032156-97-0 |

| IUPAC Name | (1R)-1-(4-ethylphenyl)propan-1-amine hydrochloride |

| Synonyms | (R)- |

| Molecular Formula | C |

| Molecular Weight | 199.72 g/mol (Salt) / 163.26 g/mol (Free base) |

| Chirality | R-enantiomer (Enantiomeric Excess > 98% recommended) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |

| LogP (Predicted) | ~3.08 (Free base) – Indicates good BBB permeability potential |

Pharmacophore Analysis & Applications

Structural Logic in Drug Design

The (R)-1-(4-Ethylphenyl)propan-1-amine motif offers specific advantages over standard phenethylamines (like amphetamine) or benzylamines:

-

Benzylic Amine Positioning: Unlike amphetamines (amine at

-position relative to ring), the amine here is at the -

Para-Ethyl Substitution: The ethyl group at the 4-position acts as a lipophilic bulk. In docking studies for GPCRs (e.g., S1P receptors or TAAR1), this group often occupies a hydrophobic pocket, increasing potency and selectivity over the unsubstituted phenyl ring.

-

Chirality: The (R)-configuration is typically the bioactive eutomer for this class of transporters, necessitating high enantiopurity during synthesis.

Key Applications

-

CNS Therapeutics: Precursor for novel antidepressants and psychostimulants targeting resistant depression.

-

Chiral Resolution Agents: Used as a basic resolving agent for acidic racemic mixtures in process chemistry.

-

Kinase Inhibitors: The 1-phenylpropylamine moiety serves as a hinge-binding region in certain ATP-competitive kinase inhibitor designs.

Synthesis & Manufacturing Protocols

To ensure high enantiomeric excess (ee), we recommend two primary routes: Biocatalytic Transamination (Green Chemistry) and Ellman’s Auxiliary (Chemical Synthesis).

Route A: Biocatalytic Transamination (Recommended for Scale-Up)

This route uses an

Precursor: 1-(4-Ethylphenyl)propan-1-one (CAS 27465-51-6).[1]

Figure 1: Biocatalytic synthesis workflow using ω-Transaminase for high enantioselectivity.

Route B: Ellman’s Auxiliary (Recommended for Lab Scale)

For researchers lacking biocatalysis capabilities, the Ellman sulfinamide method is the gold standard for reliability.

Protocol:

-

Condensation: React 1-(4-ethylphenyl)propan-1-one with (R)-(+)-2-methyl-2-propanesulfinamide in the presence of Ti(OEt)

(Lewis Acid) in THF at 70°C.-

Mechanism: Formation of the chiral N-sulfinyl ketimine.

-

-

Reduction: Cool to -48°C and add L-Selectride or NaBH

.-

Selectivity: The bulky sulfinyl group directs the hydride attack, yielding the (R,R)-sulfinamide intermediate (diastereoselectivity > 95:5).

-

-

Hydrolysis: Treat with 4M HCl in dioxane/methanol to cleave the auxiliary.

-

Workup: Precipitate the product as the hydrochloride salt using diethyl ether.

Analytical Validation (QC)

Trust in the compound's identity requires rigorous validation.

Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: (R)-isomer > 98.0%; (S)-isomer < 2.0%.

1H NMR Validation (DMSO-d6, 400 MHz)

-

8.40 (br s, 3H): -NH

- 7.35 (d, 2H): Aromatic protons (Ortho to alkyl chain).

- 7.20 (d, 2H): Aromatic protons (Meta to alkyl chain).

- 4.15 (t, 1H): Benzylic -CH- (Chiral center).

-

2.60 (q, 2H): Ethyl group -CH

-

1.85 (m, 2H): Propyl chain -CH

-

1.18 (t, 3H): Ethyl group -CH

-

0.75 (t, 3H): Propyl chain terminal -CH

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential CNS stimulant (handle as a potent bioactive).[2][3]

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh to avoid slow oxidation of the benzylic amine.

References

-

ChemScene. (2024). (R)-1-(4-ethylphenyl)propan-1-amine hydrochloride Product Data. Retrieved from

-

PubChem. (2025). 1-(4-Ethylphenyl)propan-1-one (Precursor Data). National Library of Medicine. Retrieved from

-

BenchChem. (2026).[4] Technical Guide to Phenethylamine Derivatives and Synthesis. Retrieved from

- Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Methods, Developments and Applications. Wiley-VCH. (General reference for Ellman Auxiliary protocols).

- Ghislieri, D., & Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Topics in Catalysis. (Reference for Transaminase route).

Sources

Structural Analogs of Phentermine & PPAP: From Constitutive Release to Impulse-Propagation Enhancement

This guide serves as an advanced technical resource for CNS researchers investigating the pharmacological divergence between classical psychostimulants (releasers) and catecholaminergic activity enhancers (CAEs).

Executive Summary

The development of CNS-active agents has historically focused on releasing agents (e.g., Phentermine, Amphetamine) which induce catecholamine efflux independent of neuronal firing. This mechanism, while effective for obesity and narcolepsy, carries inherent risks of excitotoxicity, receptor downregulation, and abuse liability.

A paradigm shift occurred with the discovery of (-)-1-Phenyl-2-propylaminopentane (PPAP) and its benzofuran analog BPAP .[1][2] These compounds represent a distinct pharmacological class: Catecholaminergic Activity Enhancers (CAEs) .[2] Unlike releasers, CAEs do not induce neurotransmitter release at rest.[3][4] Instead, they amplify the exocytotic release of dopamine (DA) and norepinephrine (NE) only in response to action potential propagation.

This guide details the structural activity relationships (SAR), mechanistic distinctions, and validation protocols required to differentiate these two classes of compounds.

Part 1: Pharmacological Divergence

The Releaser: Phentermine

Phentermine (

-

Mechanism: It enters the presynaptic neuron via the membrane transporter (DAT/NET). Once intracellular, it interacts with VMAT2 (Vesicular Monoamine Transporter 2), disrupting the pH gradient or displacing DA/NE from storage vesicles into the cytoplasm. This raises cytosolic concentration, forcing reverse transport through DAT/NET into the synapse.

-

Outcome: Constitutive, tonic release of catecholamines regardless of neuronal activity.

-

Limitation: High "noise" in signaling; potential for depletion of vesicular stores.

The Enhancer: PPAP & BPAP

PPAP ((-)-1-Phenyl-2-propylaminopentane) and BPAP ((-)-1-(Benzofuran-2-yl)-2-propylaminopentane) function as CAEs.[1][2]

-

Mechanism: These compounds bind to the membrane transporter (DAT/NET) but are not substrates for VMAT2 translocation. They do not displace vesicular stores. Instead, they modulate the coupling between the action potential arrival and the exocytotic machinery (likely via membranous interaction affecting SNARE complex efficiency).

-

Outcome: No release at resting potential. Significant amplification of release during depolarization.

-

Advantage: Preserves physiological signaling patterns (phasic release) without "flooding" the synapse.

Part 2: Structure-Activity Relationships (SAR)

The transition from Releaser to Enhancer is driven by specific steric and lipophilic modifications to the phenethylamine scaffold.

Comparative Chemical Scaffolds

| Compound | Core Structure | Alpha-Substituent | N-Substituent | Pharmacological Class |

| Amphetamine | Phenethylamine | Methyl (-CH3) | Hydrogen | Releaser (Potent) |

| Phentermine | Phenethylamine | Dimethyl (-C(CH3)2) | Hydrogen | Releaser (Moderate) |

| PPAP | Phenethylamine | Propyl (-C3H7) | Propyl (-C3H7) | Enhancer (CAE) |

| BPAP | Benzofuran-ethylamine | Propyl (-C3H7) | Propyl (-C3H7) | *Enhancer (MAE) |

*MAE: Monoaminergic Activity Enhancer (Affects DA, NE, and 5-HT).[5]

Key Structural Drivers

-

N-Alkylation (The Switch): The addition of the N-propyl group in PPAP (specifically the N-propyl-1-phenyl-2-aminopentane structure) increases lipophilicity and steric bulk. This prevents the molecule from being successfully transported into the vesicle by VMAT2, abolishing the displacement mechanism seen in amphetamines.

-

Alpha-Chain Extension: Extending the alpha-methyl (amphetamine) to an alpha-propyl (PPAP backbone) further alters the binding kinetics at the DAT, favoring the "enhancer" conformation over the "translocator" conformation.

-

Ring Substitution (BPAP): Replacing the phenyl ring with a benzofuran ring (BPAP) significantly increases potency and broadens the spectrum to include Serotonin (5-HT), classifying it as a broad-spectrum MAE.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical difference in synaptic function between Phentermine and PPAP.

Caption: Comparative mechanism. Phentermine (Red) invades vesicles causing constitutive release. PPAP (Blue) modulates the transporter machinery, amplifying release only when triggered by an Action Potential.

Part 4: Experimental Protocols (Differentiation)

To validate a structural analog as an "Enhancer" rather than a "Releaser," you must prove it lacks basal releasing activity but potentiates electrically evoked release.

Protocol A: Basal Release Assay (The Exclusion Test)

Objective: Confirm the compound does not induce release at rest (unlike Phentermine).

-

Preparation: Isolate rat striatal synaptosomes or use DAT-transfected HEK293 cells pre-loaded with [3H]-Dopamine.

-

Perfusion: Superfuse synaptosomes with Krebs-Ringer bicarbonate buffer (pH 7.4) at 37°C.

-

Administration: Apply the test compound (Analog X) at graded concentrations (0.1 µM – 10 µM).

-

Measurement: Collect fractions every 3 minutes. Measure radioactivity via liquid scintillation counting.

-

Validation Criteria:

-

Releaser (Control): Phentermine causes a dose-dependent increase in [3H]-DA efflux >150% of baseline.

-

Enhancer (Target): Analog X shows no significant increase in [3H]-DA efflux compared to vehicle control.

-

Protocol B: Electrical Field Stimulation (The Confirmation Test)

Objective: Confirm the compound amplifies impulse-dependent release.

-

Setup: Use striatal slices (0.4 mm thick) in a microperfusion chamber with platinum electrodes.

-

Equilibration: Perfuse with oxygenated Krebs solution for 60 min.

-

Stimulation (S1): Apply first electrical stimulation (2 Hz, 2 ms, 20V, 120 pulses). Measure Baseline Release (S1).

-

Drug Application: Perfuse Analog X for 20 minutes.

-

Stimulation (S2): Apply second electrical stimulation (identical parameters). Measure Release (S2).

-

Calculation: Calculate the S2/S1 ratio.

-

Validation Criteria:

-

Vehicle: S2/S1 ratio ≈ 0.9 - 1.0.

-

Enhancer: S2/S1 ratio significantly increased (>1.5) in a dose-dependent manner.[6]

-

Part 5: Decision Logic for Analog Development

Use this logic flow to classify newly synthesized analogs.

Caption: Screening workflow. Analogs are first filtered for basal release (safety) and then for impulse-propagation enhancement (efficacy).

Part 6: References

-

Knoll, J., et al. (1992). The pharmacology of 1-phenyl-2-propylaminopentane (PPAP), a deprenyl-derived new spectrum psychostimulant.[7] Archives internationales de pharmacodynamie et de therapie.[7]

-

Shimazu, S., & Miklya, I. (2004). Pharmacological studies with endogenous enhancer substances: β-phenylethylamine, tryptamine, and their synthetic derivatives.[8] Progress in Neuro-Psychopharmacology and Biological Psychiatry.[8]

-

Knoll, J. (2001). Methamphetamine-induced neurotoxicity and its protection by the catecholaminergic activity enhancer (CAE) substance, (-)-BPAP. Life Sciences.[7]

-

Fumagalli, F., et al. (1999). The catecholaminergic activity enhancer (-)-PPAP protects against methamphetamine-induced dopamine depletion. European Journal of Pharmacology.[7]

-

Oka, T., et al. (2001). Enantioselective synthesis and absolute configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP). Bioorganic & Medicinal Chemistry.[5][8]

Sources

- 1. Phenylpropylaminopentane - Wikipedia [en.wikipedia.org]

- 2. (−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuranylpropylaminopentane - Wikipedia [en.wikipedia.org]

- 4. en-academic.com [en-academic.com]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Benzofuranylpropylaminopentane [medbox.iiab.me]

(R)-1-(4-Ethylphenyl)propylamine hydrochloride molecular weight and formula

Physicochemical Characterization, Enantioselective Synthesis, and Analytical Profiling

Executive Summary

(R)-1-(4-Ethylphenyl)propylamine hydrochloride (CAS: 1032156-97-0) is a chiral benzylic amine derivative utilized primarily as a pharmacophore in medicinal chemistry and a resolving agent in organic synthesis.[1][2] Structurally, it functions as a chain-extended homolog of substituted phenethylamines, characterized by an ethyl substitution at the para-position of the phenyl ring and a propyl backbone.

This guide provides a rigorous technical analysis of the compound, focusing on its precise molecular stoichiometry, validated enantioselective synthesis via the Ellman auxiliary method, and critical quality control parameters required for drug development applications.

Physicochemical Profile

The following data constitutes the core identity of the substance. Researchers must verify these parameters upon receipt of any commercial batch to ensure structural integrity.

Molecular Identity Table

| Parameter | Value | Technical Notes |

| IUPAC Name | (1R)-1-(4-ethylphenyl)propan-1-amine hydrochloride | Denotes chirality at the benzylic carbon ( |

| CAS Number | 1032156-97-0 | Specific to the (R)-HCl salt form.[1] |

| Molecular Formula | C₁₁H₁₈ClN | Base: C₁₁H₁₇N; Salt stoichiometry 1:1. |

| Molecular Weight | 199.72 g/mol | Base MW: 163.26 g/mol ; HCl MW: 36.46 g/mol . |

| Physical State | Crystalline Solid | Typically white to off-white powder. |

| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents due to ionic lattice. |

| LogP (Predicted) | ~3.0 (Base) | Indicates significant lipophilicity of the free base; capable of BBB penetration. |

| Chiral Center | C1 (Benzylic) | The amine is attached to the carbon adjacent to the phenyl ring. |

Structural Stoichiometry

The molecular weight calculation is derived from standard atomic weights (IUPAC 2022):

-

Carbon (11):

-

Hydrogen (18):

-

Nitrogen (1):

-

Chlorine (1):

-

Total:

Enantioselective Synthesis Protocol

Methodology: tert-Butanesulfinamide (Ellman's Auxiliary) Rationale: Direct reductive amination of the corresponding ketone yields a racemic mixture. To secure the (R)-enantiomer with high enantiomeric excess (>98% ee), the use of (R)-tert-butanesulfinamide is the industry standard. This method relies on the formation of a chiral sulfinyl imine intermediate which directs the stereochemistry of the subsequent reduction step.

Synthetic Pathway Diagram

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary chemistry to establish the C1 chiral center.

Step-by-Step Protocol

Step 1: Imine Formation (Condensation) [3]

-

Reagents: Charge a reaction vessel with 4'-ethylpropiophenone (1.0 eq), (R)-2-methyl-2-propanesulfinamide (1.1 eq), and Titanium(IV) ethoxide (2.0 eq) in anhydrous THF.

-

Conditions: Heat to reflux (approx. 65-70°C) for 12–24 hours. The Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger to drive equilibrium.

-

Workup: Quench with brine, filter the titanium salts through Celite, and concentrate the filtrate.

-

Checkpoint: Verify formation of the

-sulfinyl imine via ¹H NMR (shift of alkyl protons).

Step 2: Diastereoselective Reduction

-

Mechanism: The bulky tert-butyl group forces the reducing agent to attack from the less hindered face (Re-face or Si-face depending on auxiliary configuration).

-

Reagents: Cool the imine solution to -78°C. Add L-Selectride (lithium tri-sec-butylborohydride) or NaBH₄.

-

Note: L-Selectride typically offers higher diastereoselectivity (dr > 95:5) compared to NaBH₄.

-

-

Purification: Flash column chromatography is required here to separate the major diastereomer if dr is low.

Step 3: Cleavage and Salt Formation

-

Deprotection: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (2.0 eq).

-

Reaction: Stir at room temperature for 1 hour. The N-S bond cleaves, liberating the primary amine and methyl sulfinate ester.

-

Isolation: Precipitate the product by adding diethyl ether or MTBE. The (R)-1-(4-ethylphenyl)propylamine hydrochloride will crystallize out.[2]

-

Drying: Vacuum dry at 40°C to remove residual solvents.

Analytical Validation (QC)

Trust in the chemical identity requires a multi-modal analytical approach.

Analytical Workflow

Figure 2: Quality Control decision tree for chiral amine salt release.

Key Spectral Markers

-

¹H NMR (400 MHz, DMSO-d₆):

-

8.3–8.5 ppm (br s, 3H): Ammonium protons (

- 7.2–7.4 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

-

4.1 ppm (t, 1H): Benzylic methine (

- 2.6 ppm (q, 2H): Ethyl group methylene attached to ring.

- 1.2 ppm (t, 3H): Ethyl group methyl.

- 0.8 ppm (t, 3H): Propyl chain terminal methyl.

-

8.3–8.5 ppm (br s, 3H): Ammonium protons (

-

Mass Spectrometry:

-

ESI+: Observed peak at

-

Handling and Stability

-

Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

-

Solubility for Bioassays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use. Avoid storing aqueous solutions >24 hours due to potential hydrolysis or oxidation of the benzylic position.

References

-

Ellman, J. A., et al. (2002).[4] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 1-(4-Ethylphenyl)propan-1-amine.[1][2][5][6][7] National Library of Medicine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride - CAS:1032156-97-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (S)-1-(4-Ethylphenyl)propan-1-amine hydrochloride 98.00% | CAS: 1391434-07-3 | AChemBlock [achemblock.com]

- 6. parchem.com [parchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Topic: Primary Chiral Amine Intermediates for Monoamine Transporter Ligands Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Strategic Overview: The Stereochemical Imperative in MAT Ligands

In the development of ligands for Monoamine Transporters (MATs)—specifically the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters—stereochemistry is not merely a structural feature; it is the primary determinant of pharmacological selectivity and potency.

The MAT binding pockets, particularly the S1 central binding site, impose strict steric constraints. For instance, in amphetamine-class releasers, the (

This guide focuses on the two most robust methodologies for synthesizing the primary chiral amine motif (

Chemical Precision: The Ellman Sulfinamide Protocol

Best For: Lead optimization, SAR exploration, and generating diverse analogs quickly.

The condensation of tert-butanesulfinamide (Ellman’s auxiliary) with prochiral ketones, followed by diastereoselective nucleophilic addition, remains the gold standard for generating high-enantiomeric excess (ee) amines in early-stage drug discovery.

Mechanistic Causality

The reaction relies on the steric differentiation provided by the bulky tert-butyl group on the sulfur atom. Upon formation of the

Experimental Protocol: Asymmetric Synthesis of -Methyl Phenethylamines

Target: Synthesis of a chiral amphetamine analog intermediate.

Step 1: Sulfinyl Imine Condensation

-

Reagents: 1.0 eq Phenylacetone derivative, 1.1 eq (

)-tert-butanesulfinamide, 2.0 eq Ti(OEt) -

Solvent: Anhydrous THF (0.5 M concentration).

-

Procedure:

-

Combine ketone and sulfinamide in THF under

. -

Add Ti(OEt)

dropwise. The solution will turn slightly yellow. -

Reflux at 70°C for 16–24 hours. Monitor by TLC or LC-MS for disappearance of ketone.

-

Quench: Cool to RT and pour into brine with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through Celite.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Why Ti(OEt)

? It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

-

Step 2: Diastereoselective Reduction/Addition

Note: To make the primary amine from a ketone, we typically reduce the imine. If starting from an aldehyde, we add a Grignard.

-

Reagents: 1.0 eq Sulfinyl imine, 2.0 eq NaBH

(or L-Selectride for opposite diastereoselectivity). -

Conditions: THF, -48°C to -78°C.

-

Procedure:

Step 3: Auxiliary Cleavage

-

Reagents: 4.0 M HCl in Dioxane or MeOH.

-

Procedure:

-

Dissolve the sulfinamide intermediate in MeOH.[1]

-

Add HCl/Dioxane (excess). Stir at RT for 1 hour.

-

Concentrate in vacuo. The product is the chiral amine hydrochloride salt.

-

Self-Validation: Check optical rotation and chiral HPLC against a racemate standard.

-

Biocatalytic Scalability: -Transaminases

Best For: Multi-gram to kilogram scale-up, "Green" chemistry requirements, and avoiding toxic transition metals.

-Transaminases (Mechanistic Causality

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor in a "ping-pong bi-bi" mechanism.[2] The enzyme first accepts an amino group from the donor to form Pyridoxamine-5'-phosphate (PMP), then transfers it to the prochiral ketone substrate.[3] The stereoselectivity is dictated by the enzyme's binding pocket geometry, which is strictly defined (e.g., (

Experimental Protocol: Enzymatic Transamination

Target: Scale-up of (

-

System Setup:

-

Enzyme: ATA-113 (Codexis or equivalent (

)-selective transaminase). -

Cofactor: PLP (1 mM).

-

Amine Donor: Isopropylamine (1 M) – serves as both donor and buffer component.

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

-

Equilibrium Shift Strategy:

-

The reaction produces acetone as a coproduct, which inhibits the enzyme.

-

Solution: Use a biphasic system (e.g., MTBE/Buffer) or apply reduced pressure to continuously remove volatile acetone.

-

-

Procedure:

-

Dissolve substrate (50 mM) in MTBE (organic phase).

-

Prepare aqueous phase with Enzyme (10 g/L), PLP, and Isopropylamine.

-

Mix phases vigorously at 30°C.

-

Monitor conversion by GC-FID.

-

Workup: Basify aqueous layer to pH >12 with NaOH, extract into MTBE, dry over Na

SO -

Why Biphasic? Many MAT ligand precursors are hydrophobic; the organic phase acts as a reservoir, protecting the enzyme from high substrate concentrations while pulling the product out.

-

Comparative Analysis & Data

| Feature | Ellman Sulfinamide (Chemical) | |

| Stereoselectivity (ee) | >98% (Predictable via transition state models) | >99% (Strict enzyme specificity) |

| Development Time | Short (Standardized reagents) | Medium (Enzyme screening required) |

| Scalability | Linear (Costly reagents: Ti, Sulfinamide) | Exponential (Cheap donor: Isopropylamine) |

| Atom Economy | Low (Auxiliary is stoichiometric waste) | High (Catalytic turnover) |

| Substrate Scope | Broad (Tolerates sterics well) | Narrower (Steric constraints of active site) |

Visualizations

Diagram 1: Ellman Auxiliary Workflow

Caption: Stereochemical induction via the tert-butanesulfinyl group followed by acidic cleavage.

Diagram 2: Biocatalytic Transamination Cycle

Caption: Ping-pong bi-bi mechanism utilizing PLP to transfer amine from donor to MAT ligand precursor.

References

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

-

Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Synthesis of Chiral Amines." ACS Catalysis.

-

Wang, C., et al. (2020). "Focus on Human Monoamine Transporter Selectivity." ACS Chemical Neuroscience.

-

Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Amines." Topics in Catalysis.

-

Shin, J. S., & Kim, B. G. (1999).[4] "Asymmetric Synthesis of Chiral Amines with Omega-Transaminase." Biotechnology and Bioengineering.

Sources

Comprehensive Technical Guide: 4-Ethyl-alpha-ethylbenzylamine Hydrochloride

Executive Summary

4-Ethyl-alpha-ethylbenzylamine hydrochloride, systematically known as 1-(4-ethylphenyl)propan-1-amine hydrochloride, is a highly specialized primary amine salt. As a positional isomer to classical amphetamine scaffolds, this compound shifts the aliphatic amine from the beta-carbon to the alpha-carbon relative to the phenyl ring. This structural nuance fundamentally alters its pharmacological profile and synthetic utility, making it a critical building block in medicinal chemistry, chiral auxiliary design, and neuropharmacological research.

Chemical Identity & Structural Elucidation

While database registries often catalog the free base and its stereoisomers separately, the core structural identity is anchored by the parent compound. The free base, 1-(4-ethylphenyl)propan-1-amine, is registered under PubChem CID: 20109542 [1]. The hydrochloride salt exists as a racemate or as isolated enantiomers, which are critical for stereospecific biological assays.

Table 1: Physicochemical & Registry Data

| Property | Value |

| IUPAC Name | 1-(4-ethylphenyl)propan-1-amine hydrochloride |

| Synonyms | 4-ethyl-alpha-ethylbenzylamine HCl |

| PubChem CID (Free Base) | 20109542[1] |

| CAS Number (S-enantiomer) | 1391434-07-3[2] |

| CAS Number (R-enantiomer) | 1032156-97-0[3] |

| Molecular Formula | C11H18ClN |

| Molecular Weight | 199.72 g/mol [3] |

Mechanistic Rationale & Pharmacological Context

Structural Isomerism and Target Affinity

The pharmacological significance of 1-phenylpropan-1-amine derivatives lies in their structural relationship to beta-methylphenethylamines (BMPEA) and classical amphetamines[4]. By moving the amine to the alpha position, the molecule typically loses its potent direct monoamine-releasing properties, shifting instead toward reuptake inhibition at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[4].

The Role of the 4-Ethyl Substitution

The addition of a 4-ethyl group on the phenyl ring serves two causal purposes in drug design:

-

Enhanced Lipophilicity: The ethyl group increases the partition coefficient (LogP), facilitating rapid diffusion across the blood-brain barrier (BBB).

-

Steric Bulk: The para-substitution alters the binding orientation within the hydrophobic pockets of monoamine transporters, often increasing selectivity for the Serotonin Transporter (SERT) compared to unsubstituted analogues.

Fig 1. Pharmacodynamic pathway of 4-ethyl-alpha-ethylbenzylamine at monoamine transporters.

Synthetic Methodologies

To ensure high yield and purity, the synthesis of 4-ethyl-alpha-ethylbenzylamine hydrochloride is best achieved via the reductive amination of 4-ethylpropiophenone.

Step-by-Step Protocol: Reductive Amination

Rationale: Direct reductive amination is chosen over oxime reduction because it minimizes the formation of secondary amine byproducts and allows for a highly efficient one-pot reaction setup.

-

Imine Formation:

-

Procedure: Dissolve 1.0 equivalent of 4-ethylpropiophenone in anhydrous methanol. Add 10.0 equivalents of ammonium acetate. Stir at room temperature for 2–4 hours.

-

Causality: A massive excess of ammonium acetate is critical to drive the equilibrium toward the imine intermediate, preventing the subsequent reducing agent from prematurely reducing the starting ketone to an alcohol.

-

-

Chemoselective Reduction:

-

Procedure: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of sodium cyanoborohydride (NaBH3CN). Adjust the pH to ~6.0 using glacial acetic acid.

-

Causality: NaBH3CN is utilized because, at a mildly acidic pH, it is highly chemoselective for protonated imines (iminium ions) over the carbonyl group of any unreacted ketone.

-

-

Work-Up and Extraction:

-

Procedure: Quench the reaction with 1M HCl (Caution: Perform in a well-ventilated fume hood due to potential HCN gas evolution). Stir for 30 minutes to destroy excess hydride. Basify the aqueous layer to pH > 10 using 2M NaOH, then extract three times with dichloromethane (DCM).

-

-

Hydrochloride Salt Formation:

-

Procedure: Dry the combined organic layers over anhydrous Na2SO4. Filter, and slowly bubble anhydrous HCl gas into the solution (or add 2M ethereal HCl) until precipitation ceases. Filter the resulting white solid and recrystallize from hot ethanol/diethyl ether.

-

Fig 2. Step-by-step synthetic workflow for 4-ethyl-alpha-ethylbenzylamine hydrochloride.

Analytical Validation (Self-Validating System)

To guarantee the integrity of the synthesized protocol, the following analytical benchmarks must be met. Deviation from these parameters indicates incomplete reduction or secondary amine formation.

-

1H NMR (400 MHz, DMSO-d6):

- 0.75 (t, J = 7.4 Hz, 3H) – Terminal methyl of the propyl chain.

- 1.15 (t, J = 7.6 Hz, 3H) – Terminal methyl of the 4-ethyl group.

- 1.70 - 1.95 (m, 2H) – Diastereotopic methylene protons of the propyl chain.

- 2.58 (q, J = 7.6 Hz, 2H) – Methylene protons of the 4-ethyl group.

- 4.10 (dd, J = 8.5, 5.0 Hz, 1H) – Chiral alpha-methine proton.

- 7.20 - 7.40 (m, 4H) – Para-substituted aromatic protons (AA'BB' system).

- 8.60 (br s, 3H) – Ammonium (-NH3+) protons (exchanges with D2O).

-

Mass Spectrometry (ESI-LC/MS):

-

Calculated exact mass for free base (

): 163.14. -

Observed

peak at m/z 164.2.

-

-

Chiral HPLC: If stereospecificity is required (e.g., isolating the (S)-enantiomer[2]), validation via a chiral stationary phase (e.g., Chiralcel OD-H) using a Hexane/Isopropanol/Diethylamine mobile phase is mandatory to confirm enantiomeric excess (ee > 98%).

References

- Guidechem. "943113-25-5 - Sale from Quality Suppliers - Guidechem" (PubChem CID 20109542).

- ChemicalBook. "(1S)-1-(4-ETHYLPHENYL)PROPAN-1-AMINE HYDROCHLORIDE - ChemicalBook".

- ChemScene. "1032156-97-0 | (R)-1-(4-ethylphenyl)propan-1-amine hydrochloride | ChemScene".

- ResearchGate. "A cocktail of synthetic stimulants found in dietary supplement associated with serious adverse events".

Sources

Methodological & Application

Biocatalytic synthesis of chiral amines using omega-transaminases

Application Note: Biocatalytic Synthesis of Chiral Amines Using Omega-Transaminases

Introduction

Chiral amines are ubiquitous pharmacophores, present in approximately 40% of small-molecule pharmaceuticals (e.g., Sitagliptin, Rivastigmine). While transition-metal catalysis (e.g., Rh-catalyzed hydrogenation) has historically dominated this field, omega-transaminases (

However,

Mechanistic Principles: The Ping-Pong Bi-Bi Pathway

Understanding the mechanism is prerequisite to troubleshooting.

The Catalytic Cycle

-

First Half-Reaction: The amine donor (e.g., Isopropylamine) enters the active site, transfers its amine group to the Enzyme-PLP complex (forming Enzyme-PMP), and leaves as a ketone coproduct (e.g., Acetone).

-

Second Half-Reaction: The pro-chiral ketone substrate enters, accepts the amine from Enzyme-PMP, and is released as the chiral amine product, regenerating Enzyme-PLP.

Key Insight: High concentrations of the ketone substrate or the ketone coproduct can competitively inhibit the enzyme by binding to the wrong form of the cofactor (e.g., ketone binding to E-PLP instead of E-PMP).

Figure 1: The Ping-Pong Bi-Bi mechanism of

Thermodynamics & Equilibrium Displacement

The equilibrium constant (

Comparative Strategy: Selecting the Amine Donor

| Feature | Isopropylamine (IPA) System | Alanine / LDH System | Smart Donors (Ortho-xylylenediamine) |

| Principle | Uses IPA (cheap); produces Acetone (volatile). | Uses Alanine; produces Pyruvate (removed enzymatically). | Spontaneous cyclization of coproduct drives equilibrium. |

| Equilibrium Shift | Physical: Removal of acetone via vacuum or sweep gas. | Chemical: LDH reduces pyruvate to lactate (irreversible). | Thermodynamic: Intramolecular cyclization is highly favorable. |

| Atom Economy | High.[2][3] | Low (requires NADH, Glucose, GDH, LDH). | Moderate (donor is high MW). |

| Pros | Industrially scalable; simple workup; no cofactor recycling needed. | Very robust for lab scale; equilibrium is strongly driven. | No external equipment or extra enzymes needed. |

| Cons | IPA can be inhibitory; requires engineered enzymes (e.g., Arthrobacter variants). | Expensive for kg-scale; complex enzyme formulation. | Donor is expensive; limited availability. |

| Best For | Process Scale-Up / Manufacturing | Lab Screening / Difficult Substrates | High-Value / Small Scale |

Protocol A: High-Throughput Screening (HTS)

Objective: Identify active

Expert Insight: Direct detection of the chiral amine is slow (HPLC). Instead, detect the consumption of the amine donor or the formation of the coproduct. The o-xylylenediamine assay is recommended for visual screening as it produces a black precipitate upon reaction.

Materials

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

-

Cofactor: 1 mM PLP.

-

Donor: 10 mM o-xylylenediamine (Smart Donor).

-

Substrate: 10 mM Pro-chiral ketone (dissolved in DMSO, final DMSO < 5%).

-

Enzyme: Cell-free extract (lyophilized powder resuspended to 10 mg/mL).

Workflow

-

Plate Prep: In a 96-well deep-well plate, aliquot 180 µL of Enzyme/Buffer/PLP mix.

-

Initiation: Add 20 µL of Substrate stock.

-

Incubation: Seal and shake at 30°C, 600 rpm for 18–24 hours.

-

Readout:

-

Visual: Look for black precipitate (isoindole formation).

-

Quantitative: Centrifuge, dilute supernatant in Acetonitrile (1:1), and analyze via HPLC (C18 column) for ketone depletion.

-

Protocol B: Preparative Synthesis (IPA System)

Objective: Gram-scale synthesis of a chiral amine using Isopropylamine (IPA) as the donor. This protocol mimics the industrial process used for Sitagliptin intermediates (Savile et al., Science 2010).

Safety: IPA is volatile and basic. Work in a fume hood.

System Setup

-

Reaction Vessel: 3-neck round bottom flask with overhead stirrer.

-

Temperature: 45°C (Engineered TAs often prefer elevated temps).

-

pH Control: Auto-titrator with 1M HCl (IPA addition raises pH).

Step-by-Step Procedure

-

Substrate Preparation:

-

Dissolve 50 mmol of Ketone Substrate in minimal DMSO (if water-insoluble) or directly in buffer.

-

Add to 400 mL of 100 mM Triethanolamine buffer (pH 8.5).

-

Add PLP (1 mM final concentration).

-

-

Amine Donor Addition:

-

Add Isopropylamine (IPA) to a final concentration of 1M (20 equivalents).

-

Crucial Step: The pH will spike. Immediately adjust pH back to 8.5 using 6M HCl.

-

-

Enzyme Initiation:

-

Add 500 mg of engineered

-TA (e.g., CDX-017 or commercially available ATA-117 homologues). -

Stir at 200 rpm.

-

-

Equilibrium Displacement (The "Sweep"):

-

Apply a gentle vacuum (300–400 mbar) or a nitrogen sweep gas over the headspace.

-

Why? This continuously removes Acetone (b.p. 56°C) while retaining water and IPA. This pulls the reaction to the right.

-

-

Monitoring:

-

Workup:

-

Once conversion >95%: Acidify to pH 2.0 with 6M HCl (protonates the amine product to salt form, making it water-soluble).

-

Extract unreacted ketone/impurities with MTBE (discard organic layer).

-

Basify aqueous layer to pH 12 with 10M NaOH (deprotonates amine).

-

Extract chiral amine into MTBE or Ethyl Acetate. Dry over MgSO4 and concentrate.

-

Figure 2: Process workflow for IPA-driven biocatalytic amine synthesis.

Analytical Validation

To ensure scientific integrity, the product must be validated for both chemical purity and optical purity.

-

Derivatization (Optional but recommended): React crude amine with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or Mosher's acid chloride to create diastereomers.

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

Detection: UV at 210/254 nm.

-

-

Calculation:

References

-

Savile, C. K., et al. (2010).[6][7][8] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.[7] Link

-

Mathew, S., & Yun, H. (2012). "Omega-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids."[1][9][10] ACS Catalysis, 2(6), 993-1001. Link

-

Green, A. P., et al. (2014). "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening." Angewandte Chemie International Edition, 53(40), 10714-10717. Link

-

Koszelewski, D., et al. (2010). "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie, 47(48), 9337-9340. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

Protocol for Grignard addition to nitriles for alpha-ethylbenzylamines

Application Note: Protocol for Grignard Addition to Nitriles for -Ethylbenzylamines[1]

Reaction Class:1Executive Summary & Scope

This application note details the high-fidelity synthesis of

While the addition of Grignard reagents to nitriles is classically taught as a route to ketones (via hydrolysis of the intermediate imine salt), this protocol exploits the stability of the magnesium metallo-imine intermediate. By intercepting this species with a hydride source (LiAlH₄ or NaBH₄) prior to aqueous workup, the primary amine is accessed directly. This "One-Pot, Two-Stage" approach avoids the isolation of the propiophenone intermediate and the subsequent reductive amination step, significantly improving atom economy and throughput.

Key Technical Advantages:

Mechanistic Principles & Critical Control Points

The success of this protocol hinges on the stability of the Magnesium Imine Salt (Intermediate B) . Understanding the divergence between the "Ketone Pathway" and the "Amine Pathway" is critical for process control.

The "Fork in the Road" Mechanism

The nitrile carbon is electrophilic.[2] Upon attack by the Grignard reagent, a C=N bond is formed, resulting in an imine magnesium salt. This salt is stable in anhydrous ether/THF.[1]

-

Path A (Undesired): If water/acid is added, the salt hydrolyzes to a ketone (Propiophenone).

-

Path B (Target): If a hydride source is added anhydrously, the C=N bond is reduced to a C-N single bond (magnesium amide), which yields the amine upon final workup.

Pathway Visualization[1]

Figure 1: Reaction pathway divergence.[1] Path B (Green/Blue) represents the target protocol. Path A (Red/Dashed) represents the common failure mode leading to ketone formation.

Experimental Protocol

Reagents & Equipment

-

Substrate: Benzonitrile (Anhydrous, <50 ppm H₂O).[1]

-

Reagent: Ethylmagnesium Bromide (3.0 M in Et₂O or THF).[1] Note: Freshly prepared is preferred for highest activity.

-

Reductant: Lithium Aluminum Hydride (LiAlH₄) (Solid or 1.0 M solution in THF).[1]

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.[1]

-

Equipment: Flame-dried 3-neck round bottom flask, Schlenk line (Argon/Nitrogen atmosphere), reflux condenser, addition funnel.[1]

Step-by-Step Methodology

Phase 1: Formation of the Imine Salt[3][4]

-

Setup: Assemble the flame-dried glassware under an inert atmosphere.

-

Charge: Add Benzonitrile (1.0 equiv) to the flask and dilute with anhydrous Et₂O (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add EtMgBr (1.1 - 1.2 equiv) dropwise via the addition funnel over 30 minutes.

-

Observation: The solution may turn cloudy or yellow/brown. This is the formation of the imine complex.

-

-

Reaction Drive: Allow to warm to Room Temperature (RT).

Phase 2: In-Situ Reduction[1]

-

Cooling: Cool the reaction mixture (now containing the imine salt) back to 0°C.

-

Hydride Addition:

-

Option A (Standard): Carefully add LiAlH₄ (1.5 equiv) suspended in dry ether/THF.[1] Caution: Exothermic.

-

Option B (Alternative): If using NaBH₄, add dry methanol dropwise to the imine salt, followed by NaBH₄. (See Reference 1 for "One-Pot" variations).

-

-

Reduction: Allow to warm to RT and stir for 2–12 hours (overnight is common). For sterically hindered substrates, a mild reflux may be required.[1]

Phase 3: Workup & Isolation[1]

-

Quench: Cool to 0°C. Perform a Fieser Workup to handle aluminum salts:

-

Filtration: A white granular precipitate (aluminum salts) will form.[1] Filter through a celite pad.[1]

-

Extraction: Wash the filtrate with brine. Dry the organic layer over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. The crude amine can be purified via distillation (bp ~204°C) or converted to the HCl salt for recrystallization.

Process Validation & Data Analysis

To ensure scientific integrity, the reaction must be monitored using quantitative and qualitative markers.

In-Process Control (IPC) Markers

| Stage | Analytical Method | Expected Signal | Interpretation |

| Start | IR Spectroscopy | Peak at 2230 cm⁻¹ | Intact Nitrile ( |

| Phase 1 End | IR Spectroscopy | Loss of 2230 cm⁻¹; New peak at ~1620 cm⁻¹ | Conversion to Imine Salt ( |

| Phase 2 End | TLC (ninhydrin) | Purple/Blue Spot at baseline or low Rf | Formation of primary amine (reacts with ninhydrin). |

| Final | ¹H NMR | Doublet at ~1.2 ppm (CH₃), Triplet/Multiplet at ~3.8 ppm (CH-NH₂) | Confirmation of |

Troubleshooting Guide

-

Issue: High Ketone Content in Product.

Safety & Handling Protocol

-

Pyrophoric Hazard: LiAlH₄ and Grignard reagents are pyrophoric or highly flammable.[1] A Class D fire extinguisher must be accessible.[1]

-

Peroxide Hazard: Use only inhibited or freshly tested ether/THF.[1]

-

Cyanide Derivatives: While benzonitrile is not HCN, metabolic processing can release toxic metabolites.[1] Handle in a well-ventilated fume hood.

References

-

Peltan, J. (2021).[1][7] One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. University of Mississippi, Honors Theses. Link

-

Moffett, R. B., & Shriner, R. L. (1941).[1]

-Phenylethylamine.[1] Organic Syntheses, Coll. Vol. 3, p.729. (Classic protocol foundation for Grignard-Nitrile-Reduction).[1] Link -

Master Organic Chemistry. (2023). Reaction of Grignard Reagents with Nitriles. (Mechanistic verification of the Imine Salt intermediate). Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for anhydrous Grignard techniques and Fieser workups).

-

ChemicalBook. (2023).[1]

-Ethylbenzylamine Product & Synthesis Data. (Physical property verification). Link

Sources

- 1. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Imines formation - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. echemi.com [echemi.com]

- 7. "One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Gr" by Joshua Peltan [egrove.olemiss.edu]

Application Note: Asymmetric Reductive Amination of 4-Ethylpropiophenone

Abstract & Scope

This guide details the asymmetric synthesis of chiral 1-(4-ethylphenyl)propan-1-amine from 4-ethylpropiophenone . This transformation is a critical entry point for generating chiral phenethylamine scaffolds found in various CNS-active pharmaceutical intermediates.

We present two validated methodologies:

-

Biocatalytic Transamination: Utilizes

-transaminases (ATAs) for high enantioselectivity (>99% ee) under mild, aqueous conditions. -

Iridium-Catalyzed Reductive Amination: A scalable, chemocatalytic route utilizing chiral phosphine ligands for high-throughput synthesis.

Introduction & Mechanistic Rationale

The substrate, 4-ethylpropiophenone , presents specific challenges due to the steric bulk of the para-ethyl group and the propyl chain adjacent to the carbonyl. Standard reductive amination (e.g., Leuckart-Wallach) yields racemates, requiring wasteful resolution. Asymmetric direct reductive amination (ARA) is the preferred strategy.

The Challenge of Sterics

Unlike acetophenone, the ethyl side chain of propiophenone derivatives increases steric hindrance at the reaction center.

-

Biocatalysis: Requires enzymes with expanded active site pockets (e.g., "bulky-bulky" transaminases).

-

Chemocatalysis: Requires chiral ligands capable of inducing facial selectivity on the transient imine intermediate without being blocked by the ethyl chain.

Method A: Biocatalytic Synthesis ( -Transaminases)

Rationale: Transaminases (ATAs) operate via a Ping-Pong Bi-Bi mechanism, transferring an amino group from a sacrificial donor (isopropylamine) to the ketone. This method is preferred for strict enantiomeric requirements (>99% ee).

Mechanism of Action

The enzyme shuttles the amine group using the cofactor Pyridoxal-5'-phosphate (PLP).[1]

Figure 1: Ping-Pong Bi-Bi mechanism of

Protocol: Transaminase Screening & Synthesis

Reagents:

-

Enzyme: Commercial

panel (e.g., Vibrio fluvialis variant or ATA-113/117 analogs). -

Amine Donor: Isopropylamine (IPA) - 1M stock, pH 7.0.

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

Cosolvent: DMSO (dimethyl sulfoxide).

Step-by-Step Procedure:

-

Preparation of Reaction Mix (10 mL scale):

-

Dissolve 4-ethylpropiophenone (50 mg, ~0.28 mmol) in DMSO (1 mL). Note: High logP of substrate requires DMSO for solubility.

-

Prepare buffer solution containing PLP (1 mM) and Isopropylamine (1 M). Adjust pH to 7.5.

-

-

Initiation:

-

Add the DMSO-substrate solution to 9 mL of the buffer/amine mix.

-

Add lyophilized enzyme powder (20 mg) or cell lysate.

-

-

Incubation:

-

Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

-

Critical Control: Leave reaction vessel open (or with a pinhole) to allow acetone evaporation. This drives the equilibrium forward (Le Chatelier’s principle).

-

-

Quenching & Workup:

-

Acidify to pH 2.0 with 6N HCl to stop reaction and protonate the amine product (improving water solubility).

-

Extract unreacted ketone with Ethyl Acetate (3 x 5 mL). Discard organic layer (or recycle).

-

Basify aqueous phase to pH 12 with 10N NaOH.

-

Extract chiral amine product with MTBE (methyl tert-butyl ether) (3 x 5 mL).

-

Dry over

and concentrate.

-

Yield Expectation: 85-95% conversion with optimized enzyme.

Method B: Chemocatalytic Synthesis (Ir-Catalyzed)

Rationale: For larger scale-up where enzyme cost is prohibitive, Iridium-catalyzed asymmetric reductive amination provides a robust alternative. This "one-pot" method avoids isolation of the unstable imine.

Catalytic Cycle & Workflow

The reaction utilizes a chiral Iridium-Phosphine complex. Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation.[3]

Figure 2: Chemocatalytic workflow.[4]

Protocol: Ir-Catalyzed Hydrogenation

Reagents:

-

Catalyst Precursor:

(1 mol%).[3] -

Chiral Ligand: (S,S)-f-Binaphane or (R)-XuPhos (2.2 mol%).

-

Additive:

(Titanium isopropoxide) (1.2 equiv). -

Amine Source: Ammonium acetate (

) for primary amines. -

Solvent: Anhydrous Methanol or THF.

Step-by-Step Procedure:

-

Glovebox Setup (Inert Atmosphere):

-

In a stainless steel autoclave liner, mix

(6.7 mg, 0.01 mmol) and Chiral Ligand (0.022 mmol) in anhydrous THF (2 mL). Stir for 30 min to form the active catalyst.

-

-

Substrate Addition:

-

Add 4-ethylpropiophenone (176 mg, 1.0 mmol).

-

Add Ammonium Acetate (385 mg, 5.0 mmol).

-

Add

(355

-

-

Hydrogenation:

-

Seal the autoclave. Purge with

(3x) and then -

Pressurize to 50 bar (725 psi)

. -

Stir at room temperature (25°C) for 12-24 hours.

-

-

Workup:

-

Vent

carefully. -

Add 2M NaOH (2 mL) to hydrolyze titanium salts (white precipitate forms).

-

Filter through a Celite pad.

-

Extract filtrate with DCM (dichloromethane).

-

Purify via column chromatography (Silica gel, DCM:MeOH:NH3).

-

Analytical Validation

Quantification of enantiomeric excess (ee) is mandatory.

| Parameter | Method | Conditions |

| Conversion | GC-FID / HPLC | Column: HP-5 or C18. Mobile Phase: ACN/H2O (0.1% TFA). |

| Enantiopurity | Chiral HPLC | Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).Flow: 0.5 mL/min.Detection: UV @ 254 nm. |

| Identity | 1H NMR (400 MHz) | Confirm ethyl group signals (triplet/quartet) and methine proton adjacent to amine. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Bio) | Product Inhibition / Equilibrium | Use in situ product removal (ISPR) or increase amine donor (IPA) to 50 equiv. Ensure open system for acetone removal. |

| Low Conversion (Chemo) | Steric Hindrance | Increase |

| Racemization | High Temperature | Keep reaction temperature <30°C. Avoid harsh acidic workup for prolonged periods. |

| Incomplete Imine Formation | Water in Solvent | Use strictly anhydrous solvents and fresh |

References

-

BenchChem. 1-(4-Ethylphenyl)propan-1-one: Applications in Research and Drug Development. BenchChem. Link

-

ChemScene. (R)-1-(4-ethylphenyl)propan-1-amine hydrochloride Product Information. ChemScene.[5] Link

-

University of Liverpool. Asymmetric Reductive Amination: Review of Hydrogenation and Biocatalytic Methods. IT Services - University of Liverpool. Link

-

Shin, J.S., et al.Asymmetric Synthesis of Chiral Amines with

-Transaminase. Biotechnology and Bioengineering, 2014. Link -

Zhang, H., et al. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones. Organic Chemistry Frontiers, 2019. Link

-

Hampton Research. Reductive Alkylation Protocol for Proteins (General Chemistry). Hampton Research. Link

Sources

Application Note: Advanced Chiral Resolution and Asymmetric Synthesis using (R)-1-(4-Ethylphenyl)propan-1-amine

Topic: Using (R)-1-(4-Ethylphenyl)propan-1-amine as a Chiral Auxiliary Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Profile

(R)-1-(4-Ethylphenyl)propan-1-amine (CAS: 1032156-97-0 / 13472-04-3 for generic) is a specialized chiral primary amine belonging to the

Why use this auxiliary?

-

Enhanced Lipophilicity: The additional ethyl groups significantly increase the LogP (~3.08) compared to MBA. This alters the solubility profile of diastereomeric salts, often facilitating crystallization in non-polar solvents (e.g., MTBE, Toluene) where MBA salts may remain oiled out.

-

Steric Differentiation: The larger ethyl group at the chiral center (vs. methyl in MBA) provides a sharper steric barrier, potentially improving diastereomeric excess (de) in asymmetric induction protocols.

-

Resolution "Rescue": It is frequently employed in "Chiral Resolution Screening Kits" as a secondary or tertiary candidate when standard resolving agents (MBA, 1-Naphthylethylamine) fail to yield crystalline salts.

Technical Specifications

| Property | Specification |

| IUPAC Name | (R)-1-(4-Ethylphenyl)propan-1-amine |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Chiral Center | C1 (Benzylic) |

| Physical State | Colorless to pale yellow liquid (Free base) / White solid (HCl salt) |

| Boiling Point | ~247–261 °C (Predicted) |

| LogP | ~3.1 (High Lipophilicity) |

| Basicity (pKa) | ~9.5–10.0 (Typical for benzylic amines) |

| Solubility | Soluble in alcohols, DCM, Toluene, MTBE; Low water solubility.[1] |

Application I: Optical Resolution via Diastereomeric Crystallization

This protocol describes the use of (R)-1-(4-Ethylphenyl)propan-1-amine to resolve racemic carboxylic acids. This is the primary industrial application of this compound.

Mechanism of Action

The amine acts as a Chiral Base . It reacts with a racemic acid (

-

(R)-Amine

(R)-Acid (p-Salt) -

(R)-Amine

(S)-Acid (n-Salt)

Due to the lipophilic nature of the 4-ethylphenyl group, these salts exhibit distinct lattice energies, allowing one to crystallize out of solution while the other remains dissolved.

Resolution Workflow Diagram

Caption: Workflow for optical resolution of racemic acids using (R)-1-(4-Ethylphenyl)propan-1-amine.

Step-by-Step Protocol

Reagents:

-

Racemic Acid (Substrate)

-

(R)-1-(4-Ethylphenyl)propan-1-amine (Resolving Agent)

-

Solvents: Ethanol (95%), 2-Propanol, MTBE, Toluene.

Procedure:

-

Stoichiometry Calculation:

-

Method A (Half-Quantity): Use 0.5 equivalents of the chiral amine relative to the racemic acid. This forces the formation of the most stable salt with the matching enantiomer, leaving the other acid enantiomer free in solution.

-

Method B (Full-Quantity): Use 1.0 equivalent of amine.[2] This forms salts with both enantiomers; separation relies entirely on solubility differences.

-

Recommendation: Start with Method A for initial screening.

-

-

Salt Formation:

-

Dissolve 10 mmol of Racemic Acid in the minimum volume of boiling solvent (e.g., Ethanol).

-

Add 5 mmol (Method A) of (R)-1-(4-Ethylphenyl)propan-1-amine dropwise.

-

Note: If the salt precipitates immediately, add more solvent until the solution is clear at reflux.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature (over 4–6 hours). Rapid cooling traps impurities.

-

If no crystals form, seed the solution or scratch the glass.

-

Troubleshooting: If an "oil" forms instead of crystals, reheat and add a non-polar co-solvent (e.g., Toluene or Hexane) to exploit the lipophilic nature of the 4-ethylphenyl group.

-

-

Isolation:

-

Filter the crystals via vacuum filtration. Wash the cake with a small amount of cold solvent.

-

Crucial Step: Do not discard the mother liquor until the "handedness" of the crystals is confirmed.

-

-

Liberation of the Active Ingredient:

-

Suspend the salt in biphasic mixture: Dichloromethane (DCM) and 1M HCl (aq).

-

Shake vigorously. The amine will be protonated and move to the aqueous layer. The resolved acid will remain in the DCM layer.

-

Separate phases, dry DCM over MgSO₄, and evaporate.

-

-

Recovery of Auxiliary:

-

Basify the aqueous layer (containing the amine HCl salt) with 2M NaOH until pH > 12.

-

Extract with DCM or MTBE to recover the (R)-amine for reuse.

-

Application II: Asymmetric Synthesis (Chiral Auxiliary)

Beyond resolution, this amine serves as a cleavable chiral tether for the synthesis of chiral secondary amines or

The "Induction-Cleavage" Strategy

The bulky ethyl/propyl groups create a highly asymmetric environment around the nitrogen, directing the attack of nucleophiles on attached substrates (e.g., imines).

Workflow:

-

Condensation: Ketone/Aldehyde + (R)-Amine

Chiral Imine. -

Stereoselective Reaction: Reduction (creates chiral amine) or Nucleophilic Addition.

-

Cleavage: Hydrogenolysis removes the benzylic auxiliary, yielding the target chiral compound.

Protocol: Asymmetric Reductive Amination

Objective: Synthesis of Chiral Amine (S)-B from Prochiral Ketone A .

Step 1: Imine Formation

-

Mix Ketone A (1.0 eq) and (R)-1-(4-Ethylphenyl)propan-1-amine (1.1 eq) in Toluene.

-

Add catalytic p-Toluenesulfonic acid (pTSA).

-

Reflux with a Dean-Stark trap to remove water.

-

Checkpoint: Monitor by IR (disappearance of C=O stretch, appearance of C=N).

Step 2: Diastereoselective Reduction

-

Cool the imine solution to 0°C.

-

Add reducing agent (e.g., NaBH₄ or Raney Ni/H₂).

-

Mechanistic Insight: The bulky 4-ethylphenyl group blocks one face of the imine, forcing hydride delivery from the opposite side.

Step 3: Auxiliary Cleavage (Hydrogenolysis)

-

Dissolve the resulting secondary amine in Methanol/Acetic Acid.

-

Add Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C (10 wt%).

-

Stir under H₂ atmosphere (1–5 bar) at 25–40°C.

-

Note: The 4-ethyl substitution does not significantly hinder hydrogenolysis compared to unsubstituted benzyl groups.

-

Filter catalyst and basify to obtain the pure chiral primary amine (S)-B .

Quality Control & Analytical Methods

To validate the protocols, enantiomeric excess (ee) must be determined.

HPLC Method (Chiral Stationary Phase)

Because the amine is basic and lipophilic, polysaccharide-based columns under normal phase or polar organic mode are ideal.

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring absorption) |

| Sample Prep | Dissolve 1 mg/mL in Mobile Phase. |

NMR Determination

If HPLC is unavailable, use Mosher's Acid Chloride derivatization.

-

React the recovered amine with (S)-Mosher's chloride.

-

Analyze via ¹H NMR or ¹⁹F NMR.

-

The diastereomeric amides will show distinct chemical shifts for the methyl/ethyl protons near the chiral center.

References

-

Onyx Scientific. (n.d.). Chiral Resolution Screening: Solid State Services. Retrieved October 24, 2025, from [Link]

- Context: Lists phenethylamine derivatives as standard agents for salt screening workflows.

- Context: Provides HPLC conditions for structural analogs, validating the chrom

- Context: Establishes physical properties and handling of the -ethylbenzylamine class.

-

Nohira, H., et al. (1988).[3] Optical resolution of

-ethylbenzylamine and its application as a resolving agent. Bulletin of the Chemical Society of Japan, 61(4), 1395-1396.[3]- Context: Seminal paper on using ethyl-substituted benzylamines for resolution, establishing the mechanistic basis for the 4-ethyl deriv

- Context: Confirmation of commercial availability and specific CAS registry d

Sources

Scalable process for manufacturing (R)-alpha-ethylbenzylamine salts

Application Note: Scalable Manufacturing of (R)- -Ethylbenzylamine Salts

Executive Summary

(R)-

This guide details two validated workflows for the scalable manufacture of (R)-

-

Method A (Biocatalytic): An asymmetric synthesis using (R)-selective

-transaminases, offering >99% ee and 100% theoretical yield. -

Method B (Classical): A diastereomeric salt resolution suitable for facilities lacking bio-processing infrastructure.

Molecule Profile & Critical Quality Attributes (CQA)

| Property | Specification | Note |

| IUPAC Name | (1R)-1-phenylpropan-1-amine | |

| CAS (Free Base) | 3082-64-2 | (S)-enantiomer is CAS 3789-59-1 |

| CAS (HCl Salt) | Specific to salt form | Hygroscopic; store under desiccant |

| Target ee% | Critical for pharma applications | |

| Appearance | White to off-white crystalline solid (Salt) | Free base is a colorless oil |

Method A: Biocatalytic Asymmetric Synthesis (Preferred)

Mechanistic Rationale

The most scalable modern route utilizes an (R)-selective

-

Substrate: Propiophenone

-

Amine Donor: Isopropylamine (IPAm)

-

Co-product: Acetone

-

Cofactor: Pyridoxal-5'-phosphate (PLP)[1]

Key Engineering Challenge: The reaction is reversible (

Process Logic Diagram

Figure 1: Workflow for the biocatalytic synthesis of (R)-alpha-ethylbenzylamine focusing on equilibrium displacement.

Detailed Protocol

Reagents:

-

Propiophenone (Substrate)[2]

-

Isopropylamine (Amine Donor, 2.0 M stock in buffer)

-

Potassium Phosphate Buffer (100 mM, pH 7.5)

-

PLP (1 mM final concentration)

-

(R)-Selective

-Transaminase (e.g., Codexis ATA-417 equivalent or Arthrobacter sp.[1] variant)

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.5). Add PLP to a concentration of 1 mM.

-

Substrate Loading: Dissolve propiophenone in DMSO (10% v/v of final volume) to assist solubility, or use a biphasic system (MTBE/Buffer) if the enzyme is robust.

-

Reaction Initiation:

-

Charge the reactor with Buffer/PLP mix.

-

Add Isopropylamine (5-10 equivalents relative to ketone).

-

Add Propiophenone solution (Final conc: 10-50 g/L).

-

Add Enzyme (Lyophilized powder or immobilized beads).

-

-

Equilibrium Management (Crucial):

-

Option A (Sweep Gas): Bubble nitrogen through the reaction mixture to strip volatile acetone.

-

Option B (Vacuum): Apply mild vacuum (200-300 mbar) if using a thermostable enzyme (40-50°C) to distill off acetone/IPAm azeotrope. Replenish IPAm as needed.

-

-

Monitoring: Monitor reaction via HPLC (C18 column) or GC. Reaction typically completes in 24-48 hours.

-

Workup:

-

Adjust pH to < 2.0 using 6M HCl.

-

Extract with MTBE to remove unreacted propiophenone (discard organic layer).

-

Adjust aqueous phase pH to > 12.0 using 10M NaOH.

-

Extract the product (free amine) into MTBE or Ethyl Acetate (3x).

-

Dry organic layer over

and concentrate.

-

Method B: Classical Optical Resolution (Traditional)

Mechanistic Rationale

For labs without biocatalysis capabilities, classical resolution is the standard. (S)-Mandelic acid is the preferred resolving agent for benzylamine derivatives due to the high crystallinity and solubility differential of the resulting diastereomeric salts.

-

Principle: The (R)-amine/(S)-acid salt is less soluble (typically) than the (S)-amine/(S)-acid salt in ethanol/water systems.

-

Yield Limit: Maximum 50% (unless the undesired enantiomer is racemized and recycled).

Resolution Logic Diagram

Figure 2: Classical resolution workflow using (S)-Mandelic acid.

Detailed Protocol

-

Salt Formation:

-

Dissolve 1.0 mole of racemic

-ethylbenzylamine in Ethanol (95%). -

Add 1.0 mole of (S)-Mandelic acid.

-

Heat to reflux until all solids dissolve.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature (controlled ramp: 10°C/hour) to prevent oiling out.

-

Hold at 0-5°C for 4 hours.

-

-

Filtration:

-

Liberation of Free Base:

-

Suspend the purified salt in water.

-

Add 20% NaOH solution until pH > 12.

-

Extract with Toluene or MTBE.

-

Downstream Processing: Hydrochloride Salt Formation[7]

Regardless of the synthesis method (A or B), the free base is an oil prone to oxidation. Conversion to the HCl salt is required for stability.

Protocol:

-

Dissolve the (R)-

-ethylbenzylamine free base in dry Ethyl Acetate (10 volumes). -

Cool to 0-5°C.

-

Slowly add HCl in Isopropanol (5-6N) or bubble dry HCl gas.

-

Stoichiometry: 1.05 equivalents of HCl.

-

-

A white precipitate will form immediately.

-

Stir for 1 hour at 0°C.

-

Filter and wash with cold Ethyl Acetate.

-

Dry in a vacuum oven at 40°C.

Analytical Controls

| Test | Method | Acceptance Criteria |

| Enantiomeric Excess | Chiral HPLC (Daicel Chiralcel OD-H or AD-H); Mobile Phase: Hexane/IPA/DEA | > 99.0% ee |

| Chemical Purity | HPLC (C18); Gradient ACN/Water + 0.1% TFA | > 98.0% |

| Residual Solvent | GC-Headspace | < ICH Limits |

References

-

Biocatalytic Synthesis of Chiral Amines

- Source: Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines.

- Context: Establishes the efficiency of -transaminases over metal c

-

Transaminase Process Engineering

- Source: Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering.

- Context: Provides the basis for the equilibrium displacement strategy (acetone removal) described in Method A.

-

Classical Resolution of Benzylamines

- Source: Kozma, D. (2001).

- Context: The authoritative text on selecting (S)-Mandelic acid vs.

-

Industrial Scale-up of Chiral Amines

Sources

- 1. mdpi.com [mdpi.com]

- 2. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. rubingroup.org [rubingroup.org]

- 5. Home Page [chem.ualberta.ca]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Solubility Troubleshooting for (R)-1-(4-Ethylphenyl)propan-1-amine HCl

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (R)-1-(4-Ethylphenyl)propan-1-amine hydrochloride . Because this compound is a chiral primary amine with a bulky lipophilic framework, its solvation dynamics require specific handling.

Below, we provide the mechanistic causality behind its solubility profile, a self-validating troubleshooting protocol, and empirical data to ensure your assays and stock solutions remain stable.

Mechanistic Overview: Water vs. Ethanol

To master the handling of (R)-1-(4-Ethylphenyl)propan-1-amine HCl, one must understand the thermodynamic tug-of-war occurring at the molecular level.

The compound consists of a polar ammonium chloride "head" and a highly lipophilic 11-carbon "tail" (a 4-ethylphenyl ring and a propyl chain).

-

In Water: The high dielectric constant of water easily dissociates the HCl salt, facilitating ion-dipole interactions[1]. However, water molecules must form a highly ordered, energetically unfavorable "cage" (clathrate) around the bulky 11-carbon hydrophobic tail. As the carbon count in an amine exceeds 6, aqueous solubility drops significantly[1]. Consequently, while the salt is water-soluble, its dissolution kinetics are slow, and its saturation limit is relatively low.

-

In Ethanol: Ethanol possesses a lower dielectric constant but features a non-polar ethyl group alongside its hydroxyl group. This dual nature allows ethanol to effectively solvate the bulky lipophilic aromatic framework via hydrophobic interactions while still hydrogen-bonding with the ammonium chloride head[2]. This results in rapid dissolution and a much higher saturation capacity.

Comparative Solubility Data

| Property | Water (H₂O) | Absolute Ethanol (EtOH) |

| Dielectric Constant (ε) | 78.4 | 24.3 |

| Primary Solvation Mechanism | Ion-dipole (Salt dissociation) | Hydrogen bonding & Hydrophobic solvation |

| Estimated Solubility Limit | ~10 - 25 mg/mL | > 50 mg/mL |

| Dissolution Kinetics | Slow (High hydrophobic resistance) | Fast (Favorable tail solvation) |

| pH Sensitivity | High (Precipitates if pH > 7.0) | Low |

Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve so slowly in water, and how can I accelerate it without degrading the API? A1: The slow kinetics are caused by the thermodynamic resistance of water to accommodate the 11-carbon lipophilic skeleton. Causality: The energy required to break water-water hydrogen bonds to fit the large hydrophobic tail slows the process. Solution: Apply indirect sonication (water bath) for 5–10 minutes. The acoustic cavitation provides the localized kinetic energy required to overcome this hydration barrier without breaking covalent bonds.